1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine
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Description
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula C22H24N2O4 . It belongs to the class of piperazine derivatives.
Molecular Structure Analysis
The molecular weight of this compound is 380.44 . Its structure includes a piperazine ring, a methoxyphenyl group, a butynyl group, and a benzodioxol group.Scientific Research Applications
Scientific Research Applications
1. Receptor Occupancy and Potential in Mood Disorder Treatment Research highlights the significance of 5-HT(1A) receptors in the pathophysiology of anxiety and depression, positioning them as targets for drug development. A study examining human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, showcases the potential applications in treating anxiety and mood disorders. This compound demonstrated dose-dependent occupancy, correlating with plasma levels, and achieving high occupancy at doses with minimal acute side effects, underlining its therapeutic promise (Rabiner et al., 2002).
2. Anxiolytic-like Effects and Neuropharmacological Impact Another area of application is the investigation of anxiolytic-like effects of arylpiperazine derivatives, focusing on their interactions with the GABAergic and 5-HT systems. This research provides insights into the molecular mechanism of action, demonstrating how specific derivatives can exhibit anxiolytic effects through their influence on these neurotransmitter systems. The findings suggest a potential for developing new treatments for anxiety disorders, emphasizing the role of direct 5-HT1A receptors’ participation and the indirect involvement of the GABAergic system (Kędzierska et al., 2019).
3. Metabolism and Pharmacokinetics The metabolism and disposition of related compounds in humans also serve as critical applications for scientific research. Studies into the absorption, metabolism, and excretion patterns of novel B-cell lymphoma-2 inhibitors and ErbB/Vascular Endothelial Growth Factor Receptor inhibitors provide foundational knowledge for drug development processes. These insights are crucial for understanding the pharmacokinetics of new drugs and their metabolites, guiding the optimization of therapeutic efficacy and safety profiles (Liu et al., 2017); (Christopher et al., 2010).
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-25-19-6-4-18(5-7-19)24-13-11-23(12-14-24)10-2-3-15-26-20-8-9-21-22(16-20)28-17-27-21/h4-9,16H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQCIPTXREEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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